![molecular formula C22H21ClFN3O3S B2658809 (4-((5-Chloro-2,4-dimethoxyphenyl)amino)-6-fluoroquinolin-3-yl)(thiomorpholino)methanone CAS No. 1359315-59-5](/img/structure/B2658809.png)
(4-((5-Chloro-2,4-dimethoxyphenyl)amino)-6-fluoroquinolin-3-yl)(thiomorpholino)methanone
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Description
(4-((5-Chloro-2,4-dimethoxyphenyl)amino)-6-fluoroquinolin-3-yl)(thiomorpholino)methanone is a useful research compound. Its molecular formula is C22H21ClFN3O3S and its molecular weight is 461.94. The purity is usually 95%.
BenchChem offers high-quality (4-((5-Chloro-2,4-dimethoxyphenyl)amino)-6-fluoroquinolin-3-yl)(thiomorpholino)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-((5-Chloro-2,4-dimethoxyphenyl)amino)-6-fluoroquinolin-3-yl)(thiomorpholino)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fluorogenic Labeling for Amino Acids Analysis
One application involves the use of related compounds for fluorogenic labeling in the analysis of amino acids within pharmaceuticals. For instance, compounds like phanquinone have been utilized as fluorogenic labeling reagents in pre-column derivatization for the quality control of amino acids in pharmaceuticals. These methods, involving high-performance liquid chromatography (HPLC) and fluorometric detection, offer robust tools for the analysis of complex pharmaceutical formulations (Gatti et al., 2004).
Antitumor Activity
Research on structurally similar compounds has revealed potential antitumor activities. For example, derivatives of the quinoline and indazole classes have been synthesized and tested for their ability to inhibit the proliferation of various cancer cell lines. These studies highlight the potential of such compounds in the development of new antitumor agents (Tang & Fu, 2018).
Novel Fluorophores for Biomedical Analysis
Another application is in the development of novel fluorophores for biomedical analysis. Compounds such as 6-methoxy-4-quinolone have been identified as having strong fluorescence in a wide range of pH conditions, making them ideal for various labeling and detection strategies in biomedical research (Hirano et al., 2004).
Antibacterial Research
The compound's structural analogs have been studied for their antibacterial properties. For instance, fluoroquinolones with novel N-1 substituents have shown potent antibacterial activities against both Gram-positive and Gram-negative bacteria, offering insights into new antibacterial drug development strategies (Kuramoto et al., 2003).
Chemical Synthesis and Catalysis
Furthermore, research into the synthesis and catalytic applications of related compounds has been conducted. This includes methodologies for reducing nitroarenes to aminoarenes using formic acid in the presence of ruthenium catalysts, demonstrating the compound's relevance in synthetic chemistry and catalysis (Watanabe et al., 1984).
properties
IUPAC Name |
[4-(5-chloro-2,4-dimethoxyanilino)-6-fluoroquinolin-3-yl]-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClFN3O3S/c1-29-19-11-20(30-2)18(10-16(19)23)26-21-14-9-13(24)3-4-17(14)25-12-15(21)22(28)27-5-7-31-8-6-27/h3-4,9-12H,5-8H2,1-2H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAKPETJLBWARLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCSCC4)F)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClFN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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